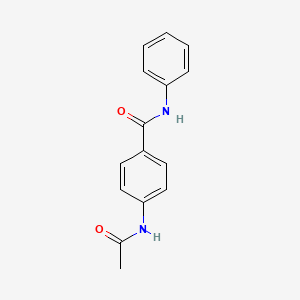

4-(acetylamino)-N-phenylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(acetylamino)-N-phenylbenzamide” is related to Acetaminophen . It’s also known as “Acetaminophen Related Compound A” and has a molecular formula of C10H11NO3 . It’s used as a reference standard in the pharmaceutical industry .

Synthesis Analysis

The synthesis of compounds similar to “4-(acetylamino)-N-phenylbenzamide” has been reported. For instance, the compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .科学的研究の応用

Antibacterial and Antifungal Medicine Development

Recent studies have highlighted the potential of N-phenylbenzamides, including 4-acetamido-N-phenylbenzamide, in the development of new antibacterial and antifungal medications. These compounds have shown promising activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. The synthesis of these compounds and their in silico and in vitro antibacterial and antifungal activities suggest they could be a new frontier in tackling antibiotic and antifungal resistance .

Organic Synthesis

In the realm of organic chemistry, 4-acetamido-N-phenylbenzamide serves as a precursor or intermediate in various synthetic pathways. Its stable structure under normal conditions makes it a valuable reagent for sulfofluorination of phenols and amines. This process is crucial for introducing sulfur(VI) fluorides into molecules, which can act as pseudo-halogens in palladium-catalyzed cross-coupling reactions, a cornerstone technique in modern synthetic chemistry .

Photostable Dye Development

The compound’s derivatives have been utilized in the synthesis of photostable dyes, particularly 1,8-naphthalimide dyes. These dyes are known for their stability and are used in applications where long-term exposure to light without degradation is essential. The photophysical properties of these dyes, including their fluorescence quantum yields and electronic transitions, are of significant interest in materials science .

Proteomics

4-acetamido-N-phenylbenzamide and its related compounds find applications in proteomics, where they are used as tool compounds. Their ability to react selectively with certain amino acid residues in proteins makes them useful in studying protein functions and interactions. This selective reactivity is particularly valuable in identifying and characterizing proteins’ roles in various biological processes .

作用機序

Target of Action

4-Acetamido-N-phenylbenzamide, also known as 4-(acetylamino)-N-phenylbenzamide or Oprea1_184914, primarily targets non-receptor tyrosine kinases . These kinases, including Fes, Syk, and the myeloid Src-family members Fgr, Hck, and Lyn, have been implicated in Acute Myelogenous Leukemia (AML) oncogenic signaling .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to the suppression of AML cell growth

Result of Action

The compound’s action results in the potent suppression of AML cell growth in vitro and in vivo . This effect is independent of Flt3 mutational status , suggesting that the compound could be effective against a broad range of AML cases.

特性

IUPAC Name |

4-acetamido-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPSOBFEENCHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetamido-N-phenylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)